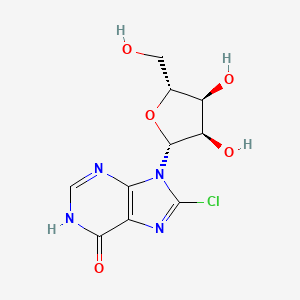

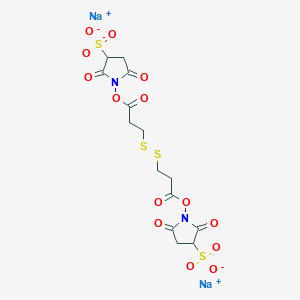

DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

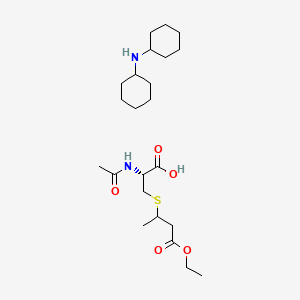

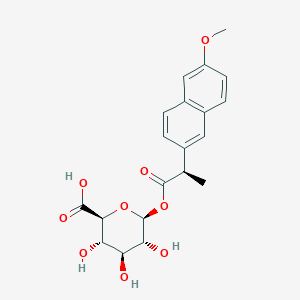

DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) is a chemical compound that is commonly used in scientific research as a crosslinking agent. It is a water-soluble, homobifunctional crosslinker that is used to covalently link two molecules together. DTSSP is widely used in biochemistry, molecular biology, and biophysics research. It is a versatile reagent that can be used to study protein-protein interactions, protein structure, and protein function.

科学的研究の応用

Platelet Membrane Proteins and Collagen Interaction : DTSSP has been used to examine the interaction of human platelets with collagen. It was found that DTSSP can inhibit collagen-induced platelet aggregation by cross-linking membrane proteins, suggesting that the glycoprotein IIb-IIIa complex in platelets may be involved in collagen-induced platelet aggregation (Kotite, Staros, & Cunningham, 1984).

Cross-Linking in Rat Erythrocytes : DTSSP has been shown to cross-link band 3 proteins in rat erythrocyte membranes, affecting the cells' in vivo behavior, particularly their localization in the liver (Jordán et al., 1997).

Reaction with Peptides for Protein Structure Analysis : DTSSP reacts with amino acid sidechains in peptides, aiding in identifying cross-linked residues and providing insights into protein structures. This application is crucial for analyzing proteolytic digests of proteins cross-linked with DTSSP (Swaim, Smith, & Smith, 2004).

Protein Cross-Linking Studies : Studies have shown DTSSP to be an efficient cross-linker for proteins like rabbit muscle aldolase and for characterizing protein interactions on the extracytoplasmic membrane face of human erythrocytes (Staros, 1982).

Cross-Linking for Identifying Protein Interactions : DTSSP is used in cross-linking to identify spatial relationships between amino acids in proteins or protein complexes, as demonstrated in studies involving murine cortactin, actin, and acyl-CoA thioesterase (King et al., 2008).

Biomolecular Electronic Device Development : DTSSP has been used for the thiol modification of proteins like Azurin to immobilize them on gold electrodes, enhancing their orientation and immobilization capability for applications in biomolecular electronic devices (Choi et al., 2008).

Gene Delivery Technologies : DTSSP has been utilized in developing gene carriers for improving affinities for target cells and diversifying delivery modes in gene therapy technologies (Yoo et al., 2020).

Nanoparticle Development for Therapeutic Protein Delivery : DTSSP-crosslinked polymeric nanoparticles have been examined for therapeutic protein encapsulation and delivery, highlighting its potential in clinical applications (Seaberg et al., 2020).

特性

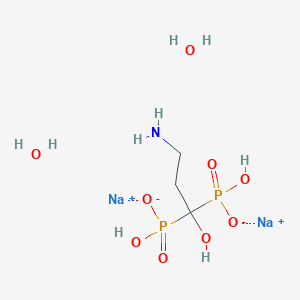

IUPAC Name |

disodium;1-[3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O14S4.2Na/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28;;/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWWBWZHHSXBNC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2Na2O14S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: The study aimed to investigate the interaction between cell-surface calreticulin and collagen receptors (integrin α2β1 and glycoprotein VI) on human platelets []. DTSSP, a membrane-impermeable, cleavable, crosslinking agent, was employed to stabilize these interactions. By crosslinking proteins located close to each other on the cell surface, DTSSP allowed researchers to identify and study protein complexes, providing evidence for the association between calreticulin and the collagen receptors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)-, [1S-(1alpha,2beta,5alpha)]- (9CI)](/img/no-structure.png)

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)